4,6-Dihydroxypyrimidine

Description

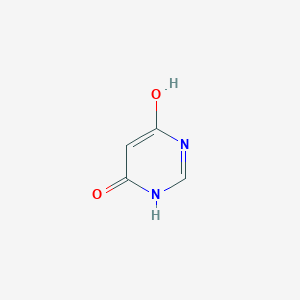

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFGYCAXVIUXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025434 | |

| Record name | 6-Hydroxy-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,6-Dihydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>16.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1193-24-4 | |

| Record name | 4,6-Dihydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-DIHYDROXYPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxy-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-4-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L93V0S662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxypyrimidine, a pivotal heterocyclic organic compound, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its unique structural and chemical characteristics, including pronounced tautomerism, render it a versatile precursor in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and analysis. Furthermore, it elucidates key chemical transformations and explores the biological significance of its derivatives, offering a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Core Properties of this compound

This compound, also known by its tautomeric form 4,6-pyrimidinediol, is a yellow to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Identification and Structural Information

| Property | Value |

| IUPAC Name | Pyrimidine-4,6-diol |

| Synonyms | 4,6-Pyrimidinediol, 6-Hydroxy-4(1H)-pyrimidinone |

| CAS Number | 1193-24-4[2] |

| Molecular Formula | C₄H₄N₂O₂[2] |

| Molecular Weight | 112.09 g/mol [2] |

| Canonical SMILES | C1=C(N=CNC1=O)O |

| InChI | InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |

Physicochemical Data

| Property | Value |

| Melting Point | >300 °C[1] |

| Boiling Point | 358.5 ± 22.0 °C at 760 mmHg |

| Solubility | Soluble in hot water and alkaline solutions; sparingly soluble in cold water (2.5 g/L at 20 °C); insoluble in alcohol and ether.[3] |

| pKa | 5.70 ± 0.10 (Predicted)[3] |

| Appearance | Yellow to pale yellow crystalline powder[1] |

Tautomerism

A critical feature of this compound is its existence in tautomeric forms. The equilibrium between the dihydroxy (enol) and the keto-enol forms significantly influences its chemical reactivity and biological interactions. Spectroscopic methods are instrumental in studying this equilibrium.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations.

Determination of pKa

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if solubility is low. The ionic strength of the solution is maintained constant with a background electrolyte (e.g., 0.1 M KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water, ethanol, or buffer solutions of different pH to study tautomeric forms).

-

Measurement: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer. The solvent is used as a blank.

-

Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Changes in the spectra with varying pH can provide insights into the different tautomeric and ionic species present.

-

Sample Preparation: A solid sample of this compound is prepared as a KBr pellet or a Nujol mull.

-

Measurement: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: The characteristic absorption bands corresponding to functional groups (e.g., O-H, N-H, C=O, C=N, C=C) are identified to confirm the molecular structure and study hydrogen bonding and tautomerism.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Measurement: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure. The presence of different sets of signals can indicate the co-existence of tautomers in solution.

Chemical Reactivity and Synthesis

This compound is a key intermediate in the synthesis of various important molecules. Its hydroxyl groups can be readily substituted, enabling the introduction of other functional groups.

Synthesis of 4,6-Dichloropyrimidine

A common and crucial reaction of this compound is its conversion to 4,6-dichloropyrimidine, a versatile building block for pharmaceuticals and agrochemicals.

Caption: Synthesis of 4,6-Dichloropyrimidine.

Experimental Protocol:

-

Reaction Setup: this compound is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is added as a catalyst and acid scavenger.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of the pyrimidine (B1678525) ring, introducing an aldehyde group which can be further modified.

Caption: Vilsmeier-Haack reaction of this compound.

Experimental Protocol:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Reaction: this compound is added to the Vilsmeier reagent, and the mixture is heated.

-

Work-up: The reaction mixture is poured into ice water and neutralized to precipitate the product, which is then filtered, washed, and dried.

Applications in Drug and Agrochemical Development

This compound is a precursor to several commercially important compounds.

-

Pharmaceuticals: It is used in the synthesis of sulfonamide drugs like sulfamethoxine .[4]

-

Agrochemicals: It is a key starting material for the fungicide azoxystrobin (B1666510) .[4]

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine-based compounds have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[3]

For instance, many kinase inhibitors target the ATP-binding site of the enzyme. The pyrimidine scaffold can mimic the adenine (B156593) part of ATP, making it a suitable core structure for designing such inhibitors. The dysregulation of kinase signaling pathways is a hallmark of many cancers, and pyrimidine derivatives have been developed to target kinases in pathways like the PI3K/Akt/mTOR pathway.

Caption: General mechanism of kinase inhibition by pyrimidine derivatives.

Furthermore, pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, with some acting as inhibitors of essential bacterial enzymes.[5]

Conclusion

This compound is a compound of significant industrial and academic importance. Its rich chemistry, characterized by tautomerism and the reactivity of its hydroxyl groups, provides a versatile platform for the synthesis of a multitude of valuable molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical science. The provided experimental protocols offer a practical foundation for the characterization and application of this key heterocyclic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Tautomerism of 4,6-Dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomeric forms, and analytical characterization of 4,6-dihydroxypyrimidine (CAS RN: 1193-24-4). This pyrimidine (B1678525) derivative is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its tautomeric nature is essential for predicting its chemical reactivity, physicochemical properties, and biological interactions.

Chemical Structure and Properties

This compound, with the chemical formula C₄H₄N₂O₂, is a white to light yellow crystalline solid.[2][3] It serves as a versatile intermediate in organic synthesis.[3]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 1193-24-4 | [2] |

| Molecular Formula | C₄H₄N₂O₂ | [2] |

| Molecular Weight | 112.09 g/mol | |

| Appearance | White to pale yellow crystalline solid/powder | [2][3] |

| Melting Point | >300 °C | |

| Water Solubility | 2.5 g/L (at 20 °C) | [2] |

| pKa | 5.70 ± 0.10 (Predicted) |

Tautomerism of this compound

A critical feature of this compound is its existence in multiple tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The primary tautomeric equilibria involve keto-enol and lactam-lactim forms. Additionally, in polar solvents, zwitterionic (bipolar-ionic) forms can play a significant role.

Based on spectroscopic and crystallographic evidence, the predominant tautomer in the solid state and in many organic solvents is the 4-hydroxy-6(1H)-pyrimidinone form.[2] However, the equilibrium is sensitive to the surrounding environment, such as the solvent and pH.

Diagram 1: Tautomeric Forms of this compound

Caption: The main tautomeric equilibria of this compound.

In aqueous solutions, zwitterionic forms with delocalized charges are thought to be significant.[2] X-ray structure analysis has revealed that this compound can exist in two crystalline polymorphic forms: a molecular form corresponding to the 4-hydroxy-6(1H)-pyrimidinone tautomer and an ionic polymorph composed of positive and negative ions.[2]

Spectroscopic Data for Tautomer Characterization

The different tautomers of this compound can be identified and, in some cases, quantified using various spectroscopic techniques. The following tables summarize key spectroscopic data found in the literature. Note that specific assignments for each tautomer are often inferred by comparison with methylated derivatives where the tautomeric form is fixed.

Table 2: 1H and 13C NMR Spectroscopic Data (Predicted and Experimental)

| Tautomer | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| 4-Hydroxy-6(1H)-pyrimidinone | 1H | H-2 | ~8.0 | DMSO-d₆ | [3] |

| 1H | H-5 | ~5.2 | DMSO-d₆ | [3] | |

| 1H | NH/OH | ~11.5 (broad) | DMSO-d₆ | [3] | |

| Disodium Salt (Dienol form) | 1H | H-2 | 7.4 | D₂O | |

| 1H | H-5 | 4.7 | D₂O | ||

| 13C | C-4 & C-6 | 179.2 | D₂O | ||

| 13C | C-2 | 160.9 | D₂O | ||

| 13C | C-5 | 93.8 | D₂O |

Table 3: UV-Vis Absorption Maxima (λmax)

| Species | λmax (nm) | Solvent/Conditions | Reference |

| Neutral form | 200-204, 252-254 | Aqueous | [2] |

| Monoprotonated form | ~240 | Sulfuric Acid | [2] |

| Diprotonated form | ~245 | Concentrated Sulfuric Acid | [2] |

Table 4: Key IR Absorption Bands

| Wavenumber (cm-1) | Assignment | Tautomeric Form Indicated | Reference |

| ~3100 | N-H stretching | Keto-enol / Diketo | General IR tables |

| ~1670 | C=O stretching | Keto-enol / Diketo | General IR tables |

| ~1600-1500 | C=N, C=C stretching | All forms | General IR tables |

| ~1250 | C-O stretching | Enol / Keto-enol |

Experimental Protocols for Tautomer Analysis

Detailed, step-by-step protocols for the quantitative analysis of this compound tautomers are not extensively published. However, the principles of these methods are well-established. Below are generalized methodologies based on the available literature.

NMR is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures in solution.

Diagram 2: Workflow for NMR-based Tautomer Analysis

Caption: A generalized workflow for the analysis of tautomerism using NMR spectroscopy.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration (typically 5-10 mg/mL).

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum. To ensure accurate quantification, a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used.

-

Acquire a proton-decoupled 13C NMR spectrum.

-

To aid in signal assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

-

For identifying exchangeable protons (NH, OH), a D₂O exchange experiment can be conducted. After an initial 1H NMR is taken, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is reacquired. The signals corresponding to exchangeable protons will diminish or disappear.

-

-

Data Analysis:

-

Identify unique, well-resolved signals corresponding to each tautomer. For instance, the chemical shift of H-5 is expected to be different in the keto and enol forms.

-

Carefully integrate these unique signals.

-

The ratio of the tautomers is determined by the ratio of their corresponding integrals, normalized for the number of protons giving rise to each signal.

-

UV-Vis spectroscopy is particularly useful for studying how the tautomeric equilibrium shifts with changes in solvent polarity or pH, as the different tautomers possess distinct chromophores and thus different absorption maxima (λmax).

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Sample Preparation: Prepare a series of dilutions from the stock solution in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) or in buffer solutions of varying pH. Ensure the final concentration is appropriate for UV-Vis measurement (typically in the micromolar range).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm), using the respective solvent or buffer as a blank.

-

Data Analysis:

-

Identify the λmax for each condition.

-

Shifts in λmax and changes in molar absorptivity (ε) can be correlated with the predominance of a particular tautomer.

-

The presence of an isosbestic point in a series of spectra (e.g., at varying pH) indicates a two-component equilibrium between two tautomeric forms.

-

IR spectroscopy provides information about the functional groups present in the molecule and can be used to distinguish between keto (C=O) and enol (O-H, C=C) forms, particularly in the solid state.

Methodology:

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

-

-

Spectral Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. A strong absorption in the region of 1650-1700 cm⁻¹ is indicative of a C=O group (keto form), while a broad band around 3200-3600 cm⁻¹ would suggest an O-H group (enol form).

Conclusion

This compound exhibits complex tautomeric behavior, with the 4-hydroxy-6(1H)-pyrimidinone form generally being the most stable. The equilibrium between the various tautomers is influenced by the physical state, solvent, and pH. A multi-faceted analytical approach, combining NMR, UV-Vis, and IR spectroscopy, is crucial for a comprehensive characterization of this important heterocyclic compound. For drug development professionals, understanding this tautomerism is vital, as the predominant form under physiological conditions will dictate the molecule's interactions with biological targets.

References

Technical Guide to the Physicochemical Properties of 4,6-Dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4,6-dihydroxypyrimidine (CAS No: 1193-24-4), a pivotal intermediate in organic and pharmaceutical synthesis. This document outlines its melting and boiling points, provides detailed experimental protocols for their determination, and illustrates its utility in synthetic chemistry.

Core Physicochemical Data

This compound, also known as 4,6-pyrimidinediol, is a heterocyclic organic compound. It exists in tautomeric forms, including 6-hydroxy-pyrimidin-4(3H)-one and pyrimidine-4,6(1H,5H)-dione. This tautomerism influences its physical and chemical properties. The key quantitative data for this compound are summarized below.

| Property | Value |

| Melting Point | >300 °C (literature)[1][2][3][4][5] |

| Boiling Point | 358.5 ± 22.0 °C at 760 mmHg[1][2] |

| Molecular Formula | C₄H₄N₂O₂[1][2][6] |

| Molecular Weight | 112.09 g/mol [1][2][6] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Appearance | White to light yellow or orange powder/crystalline powder[3][4][5] |

Experimental Protocols

Accurate determination of physical constants such as melting and boiling points is critical for compound identification and purity assessment. The following sections describe generalized protocols for these measurements.

Melting Point Determination

The high melting point of this compound necessitates the use of a high-temperature melting point apparatus. The procedure described is based on the use of a digital apparatus like a Gallenkamp.

Objective: To determine the melting point range of a solid sample.

Materials:

-

This compound sample (dry, finely powdered)

-

Capillary tubes (sealed at one end)

-

High-temperature digital melting point apparatus (e.g., Gallenkamp)

Procedure:

-

Sample Preparation: A small amount (1-5 mg) of the dry, finely powdered this compound is loaded into a capillary tube to a height of 1-2 mm.[7] The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The apparatus is switched on. A plateau temperature is set approximately 20°C below the expected melting point. For a substance cited as melting above 300°C, the initial target might be set to 280°C.

-

Rapid Heating: The "rapid heat" function can be used to quickly bring the heating block to the plateau temperature.[8]

-

Equilibration: Once the plateau temperature is reached, the filled capillary tube is inserted into the sample holder in the oven block. The sample is allowed to equilibrate for at least one minute.[8]

-

Slow Heating and Observation: The temperature is then increased at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Data Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[7]

-

Post-Measurement: The apparatus is turned off and allowed to cool. The used capillary tube is disposed of in a designated glass waste container.

Boiling Point Determination

Determining the boiling point of a substance that melts above 300°C is challenging due to the high potential for thermal decomposition before boiling occurs. The literature value is likely an estimate or was determined under vacuum. A generalized protocol for determining the boiling point of a high-boiling liquid using the Thiele tube method is provided for reference.

Objective: To determine the boiling point of a small liquid sample.

Materials:

-

Sample of the substance in liquid form (if stable)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 400°C range)

-

Thiele tube containing high-boiling mineral oil or silicone oil

-

Burner or other heat source

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.[9]

-

Heating: The assembly is placed in the Thiele tube, ensuring the sample is immersed in the oil. The side arm of the Thiele tube is heated gently and evenly. This creates a convection current, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Cooling and Measurement: Once a vigorous stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool slowly. The stream of bubbles will slow and stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.

-

Record Pressure: The atmospheric pressure should be recorded alongside the boiling point, as boiling point is pressure-dependent.

Synthetic Workflow: A Key Intermediate

This compound is a crucial building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. A primary application is its conversion to 4,6-dichloropyrimidine, a versatile intermediate.[4][5] This conversion is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃).[3]

Caption: Synthetic workflow for the conversion of this compound to 4,6-dichloropyrimidine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. patents.justia.com [patents.justia.com]

Spectroscopic Profile of 4,6-Dihydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxypyrimidine, a key heterocyclic compound utilized in various chemical syntheses, including the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The chemical shifts are influenced by the solvent used and the tautomeric forms present in the solution.

¹H NMR Data

The proton NMR data for this compound reveals characteristic signals for the protons on the pyrimidine (B1678525) ring. The data varies depending on the solvent due to different protonation states and tautomeric equilibria.

| Solvent | H-2 (ppm) | H-5 (ppm) | Other Signals (ppm) | Reference |

| DMSO-d₆ | 8.0 | 5.2 | [1] | |

| D₂O | 8.2, 7.7 | 4.9 | [1] | |

| D₂O (disodium salt) | 7.4 | 4.7 | [1] |

¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. Similar to ¹H NMR, the solvent choice affects the chemical shifts.

| Solvent | C-2 (ppm) | C-4 & C-6 (ppm) | C-5 (ppm) | Other Signals (ppm) | Reference |

| D₂O | 155.3 | 174.7, 170.0 | 90.5 | [1] | |

| D₂O (dipotassium salt) | 160.9 | 179.2 | 93.8 | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy of pyrimidine derivatives provides valuable information about the functional groups present in the molecule. For a related compound, 4,6-dihydroxy-5-nitro pyrimidine, characteristic vibrational modes have been identified. These assignments can serve as a reference for interpreting the spectrum of this compound.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| C=O | Stretching | 1642 | [2] |

| C=O | In-plane bending | 538 | [2] |

| C-NO₂ | Stretching | 1270 | [2] |

| N-H | Out-of-plane bending | 896 | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound and its derivatives has been studied to understand their electronic transitions and protonation behavior.[3][4][5] In solutions ranging from weakly to moderately acidic, this compound exhibits characteristic absorption maxima.[3]

| Condition | λmax 1 (nm) | log ε | λmax 2 (nm) | log ε | Reference |

| Weakly acidic | 200-204 | ~4.3 | 252-254 | ~4.0 | [3] |

| Moderately acidic | - | - | 240-242 | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of pyrimidine derivatives is as follows:

-

Sample Preparation : Accurately weigh 5-10 mg of the purified this compound and transfer it to a clean, dry vial.[6] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and mix until fully dissolved, using vortexing or sonication if necessary.[6]

-

Transfer to NMR Tube : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[6]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be performed to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

D₂O Exchange : To identify labile protons (e.g., from -OH or -NH groups), a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals from exchangeable protons will disappear or decrease in intensity.[6]

IR Spectroscopy Protocol

The following is a general protocol for acquiring FT-IR spectra:

-

Sample Preparation : For solid samples, the KBr pellet method or the nujol mull technique can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Data Acquisition : The prepared sample is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the pure KBr pellet or nujol is recorded first. Then, the sample spectrum is recorded over a suitable spectral range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy Protocol

A general procedure for UV-Vis spectroscopy is as follows:

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water, ethanol, or buffer solutions of varying pH). From the stock solution, prepare a series of dilutions to the desired concentration range for analysis.

-

Spectrometer Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning.

-

Data Acquisition : Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Then, rinse the cuvette with the sample solution and fill it with the sample. Place the cuvette in the sample holder and record the absorbance spectrum.

-

Data Analysis : The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms, which significantly influences its spectroscopic properties. The equilibrium between these forms can be affected by the solvent and pH.

Caption: Tautomeric equilibrium of this compound.

References

- 1. WO1997044327A1 - Process for making this compound - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectroscopic Study of the Basicity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Tautomeric Forms of 4,6-Dihydroxypyrimidine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 4,6-dihydroxypyrimidine in solution. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This compound, a key heterocyclic scaffold, can exist in several tautomeric forms, including keto-enol and zwitterionic species. Understanding the predominant forms in different environments is crucial for predicting molecular behavior and designing novel therapeutics.

Tautomeric Equilibria of this compound

This compound can theoretically exist in multiple tautomeric forms, primarily through keto-enol and amine-imine tautomerization. The principal tautomers discussed in the literature are the lactam-lactim form (6-hydroxy-4(3H)-pyrimidinone), the dilactam form (pyrimidine-4,6(1H,5H)-dione), and a zwitterionic form. The equilibrium between these forms is significantly influenced by the solvent's polarity and hydrogen-bonding capabilities.

Based on spectroscopic evidence from nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy, the lactam-lactim form is considered to be the predominant species in less polar organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] In aqueous solutions, the equilibrium is believed to shift towards a more polar, bipolar-ionic (zwitterionic) form.[1] In the solid state, this compound can exist as a molecular crystal, primarily in the lactam-lactim form, or as an ionic polymorph.[2][3]

Quantitative Analysis of Tautomeric Forms

While qualitative studies have established the predominance of certain tautomers in specific media, precise quantitative data for this compound across a range of solvents is not extensively documented in the literature. Computational studies on similar pyrimidine (B1678525) derivatives suggest that the relative populations of tautomers can be effectively predicted using quantum chemical calculations. The following table summarizes the qualitative and inferred quantitative understanding of the tautomeric distribution of this compound.

| Medium | Predominant Tautomer(s) | Estimated Population | Experimental Evidence |

| Solid State | Lactam-Lactim or Ionic Polymorph | >95% | X-ray Crystallography |

| DMSO Solution | Lactam-Lactim (Oxo-hydroxy) | Major Component | NMR Spectroscopy |

| Aqueous Solution | Zwitterionic (Bipolar-ionic) | Likely Predominant | NMR & Basicity Studies |

Experimental Protocols for Tautomer Analysis

The investigation of tautomerism in this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution by analyzing the chemical shifts and coupling constants of protons and carbons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Solutions of this compound are prepared in various deuterated solvents (e.g., DMSO-d6, D2O) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: 1H and 13C NMR spectra are acquired at a constant temperature (e.g., 298 K). For labile protons, variable temperature NMR experiments can be performed to slow down the proton exchange.

-

Data Analysis: The chemical shifts of the pyrimidine ring protons and carbons are compared with those of N- and O-methylated derivatives, which represent fixed tautomeric forms.[1] The relative integrals of signals corresponding to different tautomers can be used to estimate their populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the electronic absorption spectra of tautomers in different solvents and at various pH values.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Dilute solutions of this compound are prepared in solvents of varying polarity (e.g., water, ethanol, dioxane). The concentration is adjusted to obtain absorbance values within the linear range of the instrument.

-

Data Acquisition: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The absorption maxima (λmax) of the different tautomers are identified.[3] Solvent-induced shifts (solvatochromism) provide insights into the polarity of the predominant tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the different tautomers, such as C=O (keto) and O-H (enol) stretching vibrations.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For solid-state analysis, samples can be prepared as KBr pellets or using an attenuated total reflectance (ATR) accessory. For solution studies, a suitable solvent that is transparent in the region of interest is used.

-

Data Acquisition: IR spectra are recorded in the mid-IR range (e.g., 4000-400 cm-1).

-

Data Analysis: The presence and position of characteristic absorption bands for C=O, O-H, and N-H stretching and bending vibrations are analyzed to identify the functional groups consistent with specific tautomers.[4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the relative stabilities and spectroscopic properties of the different tautomers.

-

Software: Gaussian, Spartan, or other quantum chemistry software packages.

-

Methodology:

-

Geometry Optimization: The molecular geometries of all possible tautomers are optimized to find their lowest energy conformations. A common functional used is B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The influence of different solvents is modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Spectra Prediction: Vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.

-

Conclusion

The tautomeric behavior of this compound is a complex interplay of structural factors and environmental influences. Spectroscopic and computational methods provide essential tools for characterizing the tautomeric equilibria in different solutions. While the lactam-lactim and zwitterionic forms are considered the most significant contributors in organic and aqueous media, respectively, further quantitative studies would be beneficial for a more precise understanding. For drug development professionals, a thorough investigation of the tautomeric landscape of pyrimidine-based compounds is indispensable for predicting their properties and optimizing their therapeutic potential.

References

The Influence of Substitution on the Basicity and pKa of 4,6-Dihydroxypyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the basicity and pKa of 4,6-dihydroxypyrimidine and its derivatives. Understanding these core physicochemical properties is paramount for researchers in drug discovery and development, as they significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and receptor binding. This document provides a comprehensive overview of substituent effects, detailed experimental protocols for pKa determination, and a summary of quantitative data to facilitate comparative analysis.

Core Concepts: Basicity and pKa of Pyrimidine (B1678525) Derivatives

The pyrimidine ring, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and many synthetic compounds with diverse biological activities. The two nitrogen atoms at positions 1 and 3 are weakly basic due to the electron-withdrawing nature of the sp2 hybridized carbons and the other nitrogen atom in the ring. The basicity, and consequently the acid dissociation constant (pKa) of the conjugate acid, of pyrimidine derivatives can be significantly modulated by the presence of substituents on the ring.

This compound exists in a tautomeric equilibrium with its keto forms, 6-hydroxypyrimidin-4(3H)-one and pyrimidine-4,6(1H,5H)-dione. This tautomerism plays a crucial role in its acid-base properties. Protonation typically occurs on the nitrogen atoms of the pyrimidine ring. The stability of the resulting cation, and thus the basicity of the parent molecule, is highly dependent on the electronic effects of the substituents.

Quantitative Analysis of Basicity

The basicity of this compound and its derivatives is quantitatively expressed by their basicity constants (pKb) or, more commonly, by the pKa of their conjugate acids. A study by Vu et al. investigated the protonation of a series of this compound derivatives in a sulfuric acid medium using UV spectroscopy. The study revealed that these compounds can undergo one or two protonation steps, and the basicity is influenced by substituents at the 2 and 5 positions.

The following table summarizes the basicity constants for the first protonation step (pKb1) of selected this compound derivatives as determined by UV spectroscopy in H2SO4. The corresponding pKa values for the conjugate acids have been calculated using the relationship pKa + pKb = 14.

| Compound | Substituent (R) at C2 | Substituent at C5 | pKb1 (in H2SO4) | pKa1 (Conjugate Acid) |

| This compound | -H | -H | 2.89 ± 0.08 | 11.11 |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | -CH3 | -H | 2.37 ± 0.06 | 11.63 |

| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | -CH2CH3 | -H | 2.31 ± 0.04 | 11.69 |

| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -CH3 | -NO2 | 5.15 ± 0.12 | 8.85 |

| 6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | -CH2CH3 | -NO2 | 5.23 ± 0.11 | 8.77 |

Data sourced from "Spectroscopic Study of the Basicity of this compound Derivatives"[1][2][3][4]. The pKa values are calculated for aqueous solution and should be considered as estimates.

Substituent Effects on Basicity

The data clearly illustrates the impact of substituents on the basicity of the this compound core.

-

Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH3) and ethyl (-CH2CH3), at the C2 position increase the basicity (decrease the pKb) of the pyrimidine ring.[1][2][3][4] This is attributed to the positive inductive effect (+I) of the alkyl groups, which increases the electron density on the nitrogen atoms, making them more available for protonation.

-

Electron-Withdrawing Groups (EWGs): Conversely, a strong electron-withdrawing group like the nitro group (-NO2) at the C5 position significantly decreases the basicity (increases the pKb).[1][2][3][4] The nitro group exerts a strong negative inductive (-I) and negative mesomeric (-M) effect, withdrawing electron density from the ring and making the nitrogen lone pairs less available for protonation.

This relationship between substituent electronic effects and basicity is a fundamental principle in physical organic chemistry.

Caption: Substituent effects on the basicity of 4,6-dihydroxypyrimidines.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of ionizable compounds. The following are detailed methodologies for two common experimental techniques.

UV-Spectrophotometric Method

This method is based on the principle that the electronic absorption spectrum of a compound changes as it undergoes ionization. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa. A universal buffer, such as the Britton-Robinson buffer, can be used to cover a wide pH range. The ionic strength of the buffers should be kept constant.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol, or water).

-

Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. The final concentration of the compound should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at each pH. Identify the wavelength(s) where the absorbance changes significantly upon ionization.

-

Data Analysis: Plot the absorbance at the chosen wavelength(s) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the titration curve.

Caption: UV-Spectrophotometric pKa determination workflow.

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample and monitoring the pH change with a pH meter. The pKa is determined from the titration curve.

Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a known amount of the this compound derivative and dissolve it in a known volume of deionized water or a suitable co-solvent. The solution should be stirred continuously.

-

Titration: Add small, precise increments of a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) titrant to the sample solution.

-

pH Measurement: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. For polyprotic species, multiple equivalence points and half-equivalence points may be observed. The equivalence point(s) can be determined from the inflection point(s) of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

Conclusion

The basicity and pKa of this compound derivatives are critical parameters that are profoundly influenced by the electronic nature of substituents on the pyrimidine ring. Electron-donating groups enhance basicity, while electron-withdrawing groups diminish it. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling a more informed approach to the design and optimization of novel therapeutic agents based on the pyrimidine scaffold. Accurate determination and consideration of these fundamental properties are essential for advancing our understanding of structure-activity relationships and for the successful development of new pharmaceuticals.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. hi-tec.tripod.com [hi-tec.tripod.com]

The Dihydroxypyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroxypyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological significance. As a privileged heterocyclic structure, it forms the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological activities. Its ability to engage in diverse biological interactions has made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological importance of the dihydroxypyrimidine core, detailing its role in various signaling pathways, its applications in drug development, and the experimental methodologies used for its synthesis and evaluation.

Core Biological Activities and Therapeutic Potential

The dihydroxypyrimidine scaffold is a versatile pharmacophore, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. This wide range of action stems from its ability to interact with and modulate the function of various key enzymes and cellular pathways.

Anticancer Activity

Dihydroxypyrimidine derivatives have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival. A notable example is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, thereby impeding DNA replication in rapidly dividing cancer cells. Furthermore, certain derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against a range of human cancer cell lines.[3] The structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and modifications at the C5 position of the dihydropyrimidine (B8664642) core significantly influence their anticancer potency.[2][3]

Antiviral Activity

The dihydroxypyrimidine scaffold has been successfully exploited in the development of antiviral agents.[4] A key target for these compounds is the influenza virus PA endonuclease, an essential enzyme for viral replication.[5] By inhibiting this enzyme, dihydroxypyrimidine derivatives can effectively block the "cap-snatching" mechanism that the virus uses to transcribe its own genes, thus halting the progression of the infection.[5] SAR studies have indicated that specific substitutions can enhance the binding affinity of these compounds to the endonuclease active site, leading to more potent antiviral activity.[6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the dihydroxypyrimidine scaffold offers a promising avenue for the development of novel anti-inflammatory drugs. These compounds can target key enzymes in the inflammatory cascade, such as lipoxygenases (LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). By inhibiting these enzymes, dihydroxypyrimidine derivatives can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins.

Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Dihydropyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][7] The mechanism of action for their antibacterial effects is still under investigation but is thought to involve the inhibition of essential bacterial enzymes.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for various dihydroxypyrimidine derivatives, providing a comparative overview of their potency against different targets.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives (IC50 values in µM)

| Compound ID | U87 (Glioblastoma) | U251 (Glioblastoma) | A549 (Lung) | MCF-7 (Breast) | Reference |

| 1d | 9.72 ± 0.29 | 13.91 ± 0.86 | - | - | [9] |

| 1h | 9.3 ± 0.81 | 14.01 ± 0.76 | - | - | [9] |

| 3d | 12.02 ± 0.5 | 6.36 ± 0.73 | - | - | [9] |

| 3g | 9.52 ± 0.81 | 7.32 ± 0.86 | - | - | [9] |

| Monastrol | - | - | - | 33.2 | [3] |

| DHPM derivative (unspecified) | - | - | >95% inhibition at 10 µM | - | [10] |

Table 2: Antiviral Activity of Dihydropyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 12j | SARS-CoV-2 Mpro | 0.063 | [11] |

| 12l | SARS-CoV-2 Mpro | 0.054 | [11] |

| 15j | Influenza Virus | 5.0 - 6.2 | [12] |

Table 3: Antibacterial Activity of Dihydropyrimidine Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus (ATCC 12600) | S. aureus (MRSA, ATCC 33591) | S. aureus (MRSA, ATCC 43300) | E. coli | P. aeruginosa | Reference |

| 4a | 4 | 4 | 4 | 32 | 64 | [13] |

| 4b | 4 | 4 | 4 | 64 | 64 | [13] |

| 7f | 2 | 2 | 2 | - | - | [8] |

| C6 | 32 | - | - | 32 | 32 | [7] |

| C22 | 64 | - | - | 32 | 32 | [7] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of dihydroxypyrimidine derivatives are rooted in their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for dihydroxypyrimidine-based inhibitors.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes from arachidonic acid. Dihydroxypyrimidine derivatives can inhibit 5-lipoxygenase (5-LOX), a key enzyme in this pathway, thereby reducing the synthesis of these pro-inflammatory mediators.

Prostaglandin E2 (PGE2) Synthesis Pathway

Prostaglandin E2 is another key mediator of inflammation, and its synthesis is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1). Dihydroxypyrimidine-based inhibitors can effectively block this enzyme, leading to a reduction in PGE2 levels.

De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidines is essential for DNA and RNA synthesis, making it a critical pathway for cell proliferation. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition by dihydroxypyrimidine derivatives can halt the growth of rapidly dividing cells, such as cancer cells.

Influenza Virus Replication Cycle

The influenza virus relies on its PA endonuclease to cleave the 5' caps (B75204) of host mRNAs, a process known as "cap-snatching," to prime its own transcription. Dihydroxypyrimidine inhibitors that target this endonuclease can effectively disrupt the viral replication cycle.

Experimental Protocols

The synthesis and biological evaluation of dihydroxypyrimidine derivatives involve a series of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation that is widely used for the synthesis of dihydropyrimidines.[14][15][16]

General Procedure:

-

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) is prepared.

-

A catalytic amount of an acid (e.g., HCl) is added to the mixture.

-

The reaction mixture is heated under reflux in a suitable solvent (e.g., ethanol) for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidine derivative.[17]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.[18][19]

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.[18]

-

Compound Treatment: The cells are treated with various concentrations of the dihydroxypyrimidine derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assays

Lipoxygenase Inhibition Assay:

-

The enzyme (e.g., soybean lipoxygenase) is pre-incubated with the dihydroxypyrimidine derivative at various concentrations.

-

The reaction is initiated by the addition of the substrate, linoleic acid.

-

The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[20]

mPGES-1 Inhibition Assay (Cell-Free):

-

Recombinant human mPGES-1 is pre-incubated with the test compound.

-

The reaction is initiated by the addition of the substrate, prostaglandin H2.

-

The reaction is stopped after a short incubation period.

-

The amount of PGE2 produced is quantified using an ELISA kit.

-

The IC50 value is calculated from the dose-response curve.

Conclusion

The dihydroxypyrimidine scaffold represents a remarkably versatile and biologically significant core structure in the field of drug discovery. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous derivatives with potent anticancer, antiviral, anti-inflammatory, and antibacterial activities. The continued exploration of this privileged scaffold, guided by structure-activity relationship studies and the application of robust synthetic and biological evaluation methodologies, holds immense promise for the discovery of novel and effective therapeutic agents to address a multitude of human diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of the dihydroxypyrimidine scaffold.

References

- 1. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 6. escholarship.org [escholarship.org]

- 7. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 10. [PDF] Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular modeling of some commercially available antiviral drugs and their derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 4,6-Dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for 4,6-dihydroxypyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. We provide a detailed examination of seminal methods, complete with experimental protocols, quantitative data, and logical pathway diagrams to facilitate a comprehensive understanding of these foundational synthetic routes.

Introduction

This compound, also known as 4,6-pyrimidinediol, is a heterocyclic compound of significant interest due to its role as a precursor in the synthesis of a wide array of biologically active molecules. Its derivatives are integral to the production of sulfonamide antibiotics, fungicides, and various other therapeutic agents. The development of efficient and scalable methods for its synthesis has been a subject of chemical research for decades. This guide focuses on the key historical methods that have paved the way for modern production techniques.

Core Synthesis Methodologies

The historical synthesis of this compound is primarily characterized by two classical approaches originating from malonamide (B141969), and a more contemporary, higher-yielding method starting from malonic esters.

The Hull Synthesis (1951): Malonamide and Ethyl Formate (B1220265)

One of the earliest documented methods for the synthesis of this compound was reported by R. Hull in 1951. This method involves the condensation of malonamide with ethyl formate in the presence of a strong base, typically sodium ethoxide.

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, malonamide is added, followed by the dropwise addition of ethyl formate. The reaction mixture is then refluxed for several hours. The resulting sodium salt of this compound precipitates from the solution and is collected by filtration. The free this compound is then obtained by dissolving the salt in water and acidifying the solution to precipitate the product, which is subsequently filtered, washed, and dried.

The Brown Synthesis (1956): A Modification of the Hull Method

In 1956, D.J. Brown introduced a modification to the Hull synthesis by replacing ethyl formate with formamide (B127407).[1] This adjustment resulted in an improved yield and offered an alternative pathway using a different C1 source.

Similar to the Hull method, malonamide is treated with sodium ethoxide in ethanol. Formamide is then added to the reaction mixture, which is subsequently heated under reflux. The work-up procedure follows the same principle as the Hull synthesis: isolation of the sodium salt, followed by acidification to precipitate the final product.

Malonic Ester Synthesis: A More Modern Approach

Later developments in the synthesis of this compound shifted towards the use of malonic esters (such as dimethyl malonate or diethyl malonate) as the three-carbon precursor, reacting with formamide in the presence of an alkali metal alkoxide like sodium methoxide. This method, detailed in various patents, generally provides significantly higher yields.

In a typical procedure, an alkali metal alkoxide is prepared as a solution or suspension in an alcohol. Formamide and a malonic ester are then added, either sequentially or simultaneously, to this basic solution at an elevated temperature. The reaction is maintained at a specific temperature for a set duration to ensure complete cyclization. The work-up involves the addition of water to dissolve the resulting salt, followed by acidification with an acid (e.g., hydrochloric acid) to precipitate the this compound. The product is then isolated by filtration, washed, and dried.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Key Reactants | Base | Solvent | Typical Yield | Reference |

| Hull Synthesis | Malonamide, Ethyl Formate | Sodium Ethoxide | Ethanol | ~40% | R. Hull, J. Chem. Soc., 1951, 2214 |

| Brown Synthesis | Malonamide, Formamide | Sodium Ethoxide | Ethanol | ~52% | D. J. Brown, J. Chem. Soc., 1956, 2312 |

| Malonic Ester Synthesis | Dimethyl Malonate, Formamide | Sodium Methoxide | Methanol | 80-90% | e.g., US Patent 5,847,139 |

Conclusion

The synthesis of this compound has evolved from lower-yield methods based on malonamide to more efficient and scalable processes utilizing malonic esters. The foundational work by Hull and Brown was critical in establishing the fundamental reaction pathways. Subsequent process optimization, particularly the shift to malonic esters as starting materials, has significantly improved the yield and industrial viability of this compound production. This technical guide provides a historical context and detailed protocols that are valuable for researchers in organic synthesis and drug development, offering insights into the foundational chemistry of this important heterocyclic compound.

References

The Discovery and Foundational Studies of 4,6-Dihydroxypyrimidine: A Technical Guide

Introduction

4,6-Dihydroxypyrimidine (CAS No. 1193-24-4), a key heterocyclic organic compound, has been a subject of scientific interest due to its structural significance and versatile reactivity. As a fundamental pyrimidine (B1678525) derivative, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural framework is a cornerstone in the development of various pharmaceuticals and agrochemicals, including sulfa drugs, vitamins, and fungicides.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and initial physicochemical and biological studies of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

The synthesis of the pyrimidine ring system has been a cornerstone of heterocyclic chemistry for over a century. Early methods for constructing the pyrimidine core, like the Pinner synthesis, typically involve the condensation of a three-carbon component (like a β-diketone or malonic ester) with an N-C-N fragment such as urea, amidine, or guanidine.[4][5]

One of the most established and widely documented routes for synthesizing this compound involves the condensation of a malonic acid derivative with a formamide-based reagent in the presence of a strong base, such as an alkali metal alkoxide.[6][7] This method has been refined over the years to improve yield and purity.[6][7] Another known route involves the reaction of malonamide (B141969) with formamide.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. patents.justia.com [patents.justia.com]

- 7. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

The Versatility of 4,6-Dihydroxypyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction